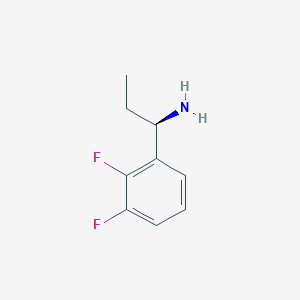

(R)-1-(2,3-Difluorophenyl)propan-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11F2N |

|---|---|

Molecular Weight |

171.19 g/mol |

IUPAC Name |

(1R)-1-(2,3-difluorophenyl)propan-1-amine |

InChI |

InChI=1S/C9H11F2N/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5,8H,2,12H2,1H3/t8-/m1/s1 |

InChI Key |

PRKPVGCHEHVENS-MRVPVSSYSA-N |

Isomeric SMILES |

CC[C@H](C1=C(C(=CC=C1)F)F)N |

Canonical SMILES |

CCC(C1=C(C(=CC=C1)F)F)N |

Origin of Product |

United States |

Enantioselective Synthetic Methodologies for R 1 2,3 Difluorophenyl Propan 1 Amine

Asymmetric Catalytic Strategies

The synthesis of enantiopure amines through asymmetric catalysis leverages chiral catalysts to control the stereochemical outcome of a reaction, converting prochiral starting materials into a product with a high excess of one enantiomer. These methods are broadly categorized into metal-catalyzed and organocatalytic approaches.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Enamines

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral amines. This approach typically involves the hydrogenation of a prochiral imine or enamine precursor using a transition metal complexed with a chiral ligand.

The direct precursor for (R)-1-(2,3-Difluorophenyl)propan-1-amine via this route is the imine formed from 1-(2,3-difluorophenyl)propan-1-one. The asymmetric hydrogenation of this C=N double bond is catalyzed by complexes of metals such as rhodium, iridium, or ruthenium. pitt.edunih.gov Chiral phosphine (B1218219) ligands are crucial for inducing enantioselectivity. pitt.edu For instance, rhodium complexes with chiral diphosphine ligands have demonstrated high efficacy in the hydrogenation of olefinic substrates to yield products with very high optical purity. pitt.edu

A well-established strategy involves the asymmetric hydrogenation of enamines. In an industrial setting, the synthesis of the antidiabetic drug Sitagliptin famously employs a rhodium-based catalyst with a chiral ferrocenyl diphosphine ligand to hydrogenate a prochiral enamine, achieving an enantiomeric excess of 97%. Similarly, iridium catalysts bearing P-stereogenic phosphinooxazoline ligands have been used for the highly enantioselective hydrogenation of substituted allyl amines, achieving up to 99% ee. nih.gov These precedents suggest that a similar strategy, employing a suitable chiral Rh or Ir catalyst, would be highly effective for the enamine precursor to this compound.

Table 1: Examples of Catalysts in Asymmetric Hydrogenation of C=C and C=N Bonds This table presents data for analogous reactions, demonstrating the potential of the methodology.

| Catalyst System | Substrate Type | Product Type | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| [Rh(DIPAMP)]+ | α-Aminoacrylic acid derivative | Chiral α-amino acid | >95% pitt.edu |

| Rh-Ferrocenyl Diphosphine | Prochiral enamine | Chiral amine (Sitagliptin) | 97% |

| Ir-(SP,R,S)-Phosphinooxazoline | N-Boc-2,3-diarylallyl amine | Chiral N-Boc-2,3-diarylpropyl amine | 99% nih.gov |

Development and Optimization of Chiral Catalysts for Prochiral Ketones and Imines

A primary route to chiral amines involves the asymmetric reduction of a prochiral ketone to a chiral alcohol, which is subsequently converted to the amine. For the target compound, this involves the reduction of 1-(2,3-difluorophenyl)propan-1-one to (R)-1-(2,3-difluorophenyl)propan-1-ol.

A cornerstone of this approach is the Corey-Bakshi-Shibata (CBS) reduction. This method uses a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source (like borane-dimethyl sulfide) to reduce ketones with high enantioselectivity. google.com This strategy has been successfully applied to structurally similar difluorophenyl ketones. google.comgoogle.com

Another highly effective class of catalysts are the Noyori-type ruthenium(II) complexes, such as those containing the TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligand. These are particularly potent for the asymmetric transfer hydrogenation (ATH) of ketones, often using isopropanol (B130326) or formic acid as the hydrogen source. arkat-usa.org The optimization of these catalysts, including tethering the arene ligand to the diamine, has been shown to influence enantioselectivity based on the electronic and steric properties of the substrate. nih.gov The development of such catalysts is crucial for achieving high yields and optical purity in the synthesis of the chiral alcohol precursor to this compound.

Organocatalytic Approaches Towards Chiral Difluorophenyl Propanamines

Organocatalysis offers a metal-free alternative for asymmetric synthesis, using small chiral organic molecules to catalyze reactions. clockss.org A prominent strategy for the reduction of imines is asymmetric transfer hydrogenation using a chiral Brønsted acid, such as a chiral phosphoric acid (CPA), as the catalyst. nih.gov

In this scenario, the imine derived from 1-(2,3-difluorophenyl)propan-1-one would be reduced using a hydride donor, typically a Hantzsch ester. The chiral phosphoric acid activates the imine by protonation, forming a chiral ion pair. The Hantzsch ester then delivers a hydride to the C=N bond within this chiral environment, leading to the formation of the amine with high enantioselectivity. This methodology has been successfully applied to the synthesis of various chiral amines and heterocyclic compounds. nih.gov The dual-mode activation provided by some organocatalysts, where one part of the molecule acts as a Brønsted acid and another as a Lewis base, is a key principle in achieving high stereocontrol. clockss.org

Biocatalytic Transformations for Enantiopure this compound Synthesis

Biocatalysis utilizes enzymes to perform chemical transformations, often with unparalleled selectivity and under mild, environmentally friendly conditions. For chiral amine synthesis, enzymes like transaminases are particularly powerful.

Enzyme-Mediated Reductive Amination of Prochiral Carbonyl Precursors

Enzymes can directly convert a prochiral ketone into a chiral amine in a single step through asymmetric reductive amination. This process is highly atom-efficient and avoids the multiple steps associated with the reduction-then-conversion chemical routes.

Transaminases (TAs), also known as aminotransferases (ATAs), are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. nih.gov This reaction is reversible and follows a ping-pong bi-bi mechanism. By selecting an appropriate (R)- or (S)-selective transaminase, either enantiomer of a target amine can be produced with very high optical purity.

For the synthesis of this compound, an (R)-selective transaminase (R-TA) would be used to convert the prochiral ketone, 1-(2,3-difluorophenyl)propan-1-one. A common and inexpensive amine donor, such as isopropylamine (B41738) or D-alanine, provides the amino group, generating acetone (B3395972) or pyruvate (B1213749) as a coproduct, respectively. rsc.orgrsc.org

Research on analogous 1-phenylpropan-2-amine derivatives has demonstrated the power of this method. Using immobilized whole-cell biocatalysts expressing (R)-selective transaminases from Arthrobacter sp. (ArR-TA) and Aspergillus terreus (AtR-TA), various (R)-amines were synthesized from their corresponding ketones with high conversions and exceptional enantioselectivity. rsc.orgrsc.org

Table 2: Transaminase-Mediated Synthesis of Analogous (R)-Arylpropan-amines This table presents data for analogous substrates from cited research, illustrating the high efficiency and selectivity of the biocatalytic method.

| Enzyme | Substrate | Amine Donor | Conversion | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| ArR-TA | 1-Phenylpropan-2-one | sec-Butylamine | 92% | >99% | rsc.org |

| ArR-TA | 1-(3,4-Dichlorophenyl)propan-2-one | Isopropylamine | 89% | >99% | rsc.orgrsc.org |

| ArR-TA | 1-(3,4-Dimethylphenyl)propan-2-one | Isopropylamine | 88% | >99% | rsc.orgrsc.org |

The data strongly support that a biocatalytic approach using an (R)-selective transaminase is a highly viable and efficient strategy for producing this compound with near-perfect enantiomeric excess.

Engineering and Directed Evolution of Biocatalysts for Enhanced Enantioselectivity and Activity

The tailoring of enzyme properties through engineering and directed evolution has become a cornerstone of modern biocatalysis, enabling the production of small-molecule drugs with high precision. nih.gov This methodology is particularly relevant for creating stereoselective biocatalysts to generate chiral amines, which are critical components of many pharmaceuticals. nih.gov Directed evolution mimics natural selection in a laboratory setting, involving iterative rounds of gene diversification, transformation, and high-throughput screening to identify enzyme variants with desired traits. nih.gov This process allows for the gradual optimization of catalyst properties, such as reaction rates, substrate specificity, stability, and, crucially, enantioselectivity. nih.gov

The successful redesign of a ω-transaminase for the industrial-scale synthesis of sitagliptin, an antidiabetic drug, stands as a landmark achievement that highlighted the potential of this approach. nih.gov Similar engineering principles are applied to other enzyme classes, including amine dehydrogenases (AmDHs) and imine reductases (IReds), to expand their substrate scope and enhance their performance for the synthesis of a wide array of chiral amines. nih.gov For a target like this compound, biocatalysts such as transaminases can be engineered to favor the (R)-enantiomer with high selectivity, starting from the corresponding prochiral ketone, 1-(2,3-difluorophenyl)propan-1-one. The process involves creating mutant libraries of a parent enzyme and screening them for both improved activity towards the specific difluorinated substrate and high enantioselectivity for the desired (R)-product. nih.govresearchgate.net

Biocatalytic Kinetic Resolution of Racemic Difluorophenyl Propanamines

Biocatalytic kinetic resolution (KR) is a powerful technique for obtaining enantiomerically pure amines from a racemic mixture. nih.gov This method utilizes an enzyme that selectively converts one enantiomer of the racemate into a different compound, allowing the unreacted, desired enantiomer to be isolated with high enantiomeric purity. nih.gov

A notable example of this approach is the use of an engineered NADH-dependent amine dehydrogenase from Geobacillus stearothermophilus (LE-AmDH-v1) for the kinetic resolution of racemic α-chiral primary amines. nih.govd-nb.infonih.gov This system operates through oxidative deamination, where the enzyme selectively oxidizes one enantiomer (typically the S-enantiomer) into its corresponding ketone. nih.govd-nb.info To maximize efficiency and atom economy, the LE-AmDH-v1 is often paired with an NADH oxidase (NOx) from Streptococcus mutans, which recycles the NAD⁺ cofactor using molecular oxygen as the oxidant, with water as the sole byproduct. nih.govd-nb.info

The reaction conditions for such resolutions are optimized to achieve maximum conversion and enantiomeric excess (ee). nih.gov Key parameters include pH, temperature, and buffer composition. For the LE-AmDH-v1/NOx system, an optimal pH of 7.4 has been identified, and resolutions can be performed efficiently at temperatures between 30–50 °C. nih.govd-nb.info Under optimized conditions, this method can yield the remaining S-configured amines with greater than 99% ee. nih.gov While this specific system yields the (S)-amine, the principle is directly applicable for obtaining the (R)-enantiomer by selecting an enzyme with the opposite stereopreference. The following table, based on data from the resolution of a model substrate, illustrates how reaction parameters can be fine-tuned to achieve complete resolution. nih.gov

Table 1: Effect of Temperature and Substrate Concentration on the Kinetic Resolution of a Racemic Amine (rac-1a) using the LE-AmDH-v1/NOx System

| Substrate Conc. (mM) | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 50 | 30 | 24 | 50 | >99% (S) |

| 75 | 30 | 24 | 48 | 95% (S) |

| 100 | 30 | 24 | 14 | 11% (S) |

| 75 | 40 | 24 | ~50 | >99% (S) |

Application of Immobilized Whole-Cell Biocatalytic Systems

The use of whole cells as biocatalysts offers significant advantages over isolated enzymes, including the in-situ supply and regeneration of expensive cofactors, enhanced enzyme stability due to the protective cellular environment, and simpler catalyst preparation. nih.gov Immobilizing these whole-cell biocatalysts further enhances their industrial applicability by simplifying their separation from the reaction mixture, enabling continuous operation, and facilitating catalyst recycling. spinchem.com

Several immobilization techniques exist, such as entrapment in alginate gels or encapsulation within polymeric membranes, sometimes referred to as "catalytic teabags". spinchem.com These methods allow for flexible use in various reactor types, including stirred-tank and SpinChem® reactors, and have been shown to be scalable from small laboratory setups to preparative scales. spinchem.com The application of immobilized whole-cell systems is particularly effective in microaqueous reaction systems, where the bulk phase consists of organic solvents with high substrate concentrations. spinchem.com This environment can lead to high concentrations of an easily purified product. spinchem.com

In the context of producing chiral amines like this compound, whole E. coli cells expressing a highly active and stereoselective (R)-transaminase could be immobilized. researchgate.net This system would convert the prochiral ketone 1-(2,3-difluorophenyl)propan-1-one into the desired (R)-amine. The use of an immobilized whole-cell system streamlines the process by containing the biocatalyst and any necessary cofactor regeneration systems within a single, recyclable particle or membrane. nih.govspinchem.com Studies on the synthesis of other chiral amines have demonstrated that immobilized whole-cell transaminases can achieve high conversions and yields, underscoring the feasibility of this strategy. researchgate.net However, a key consideration in designing such systems is overcoming mass transfer limitations, as the cell wall and immobilization matrix can impede substrate and product diffusion. nih.gov

Chiral Auxiliary-Based Methodologies for this compound Construction

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After inducing the desired chirality, the auxiliary can be removed and ideally recycled. sigmaaldrich.com This strategy is a powerful tool in asymmetric synthesis for producing enantiomerically pure compounds. wikipedia.org

For the synthesis of chiral amines, a common approach involves the use of auxiliaries like pseudoephedrine or its less-regulated and highly effective alternative, pseudoephenamine. wikipedia.orgnih.gov In this methodology, the chiral auxiliary is first reacted with a carboxylic acid derivative to form an amide. The α-proton of the carbonyl group in this amide can then be removed by a strong, non-nucleophilic base to generate a chiral enolate. wikipedia.org The subsequent alkylation of this enolate occurs in a highly diastereoselective manner, as the bulky auxiliary directs the approach of the electrophile. wikipedia.orgnih.gov For instance, when using a pseudoephedrine auxiliary, the incoming group adds syn to the methyl group and anti to the hydroxyl group of the auxiliary. wikipedia.org

To construct this compound, one could start with a chiral auxiliary amide derived from 2,3-difluorophenylacetic acid. Diastereoselective alkylation of the corresponding enolate with an ethylating agent would establish the desired stereocenter at the α-carbon. Subsequent cleavage of the amide bond, for example through acidic or basic hydrolysis, would release the chiral carboxylic acid, which can then be converted to the target amine via a Curtius, Hofmann, or Schmidt rearrangement. The propensity of amides derived from auxiliaries like pseudoephenamine to be crystalline solids is an added advantage, facilitating purification by recrystallization. nih.gov Other widely used auxiliaries include Evans oxazolidinones, which are particularly effective in directing stereoselective aldol (B89426) and alkylation reactions. wikipedia.orgspringerprofessional.de

Diastereoselective Synthesis Approaches

Diastereoselective synthesis creates a specific stereoisomer from a molecule that already contains a chiral center. In the context of synthesizing this compound, a key strategy involves the asymmetric reduction of a prochiral ketone precursor, 1-(2,3-difluorophenyl)propan-1-one. This reaction establishes the chiral center at the C1 position.

A well-established method for this transformation is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in combination with a stoichiometric borane source, such as borane-dimethyl sulfide (B99878) (BMS) or a borane-tetrahydrofuran (B86392) (THF) complex. google.comgoogle.comgoogleapis.com The chiral catalyst coordinates with both the borane and the ketone's carbonyl group, creating a rigid, six-membered transition state that forces the hydride to be delivered to one specific face of the ketone, resulting in the formation of one enantiomer of the alcohol with high selectivity. google.com For the synthesis of the (R)-amine, the corresponding (S)-alcohol would be the target intermediate from the reduction.

The efficiency and enantioselectivity of the CBS reduction are highly dependent on the choice of catalyst, the borane complex, and the reaction conditions. google.com The resulting enantiomerically enriched (S)-1-(2,3-difluorophenyl)propan-1-ol can then be converted to the (R)-amine. This conversion is typically achieved by first converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and then displacing it with an azide (B81097) nucleophile (e.g., sodium azide), followed by reduction of the azide to the amine. The displacement reaction proceeds with inversion of configuration (SN2 mechanism), thus converting the (S)-alcohol into the (R)-amine. Data from related syntheses show that careful selection of the reducing agent is critical for achieving high enantiomeric excess in the initial reduction step. google.com

Table 2: Effect of Different Borane Complexes on the Enantiomeric Excess (ee) of the Product in a CBS-Catalyzed Asymmetric Reduction

| Reducing Agent | Product ee (%) |

|---|---|

| Borane-dimethyl sulfide | 95.8 |

| Borane-tetrahydrofuran | 95.2 |

Data adapted from a CBS reduction of a related difluorophenyl ketone intermediate. google.com

Resolution and Deracemization Techniques for Chiral Difluorophenyl Propanamines

Chemical Resolution Methods

Chemical resolution involves the separation of enantiomers through their temporary conversion into diastereomers, which possess different physical properties and can be separated by conventional means. wikipedia.org

The most industrially viable and common method for resolving racemic amines is through the formation of diastereomeric salts using an enantiomerically pure chiral acid as a resolving agent. wikipedia.orgnih.gov When racemic 1-(2,3-difluorophenyl)propan-1-amine (B13000564) is reacted with a single enantiomer of a chiral acid, two diastereomeric salts are formed: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. These diastereomers exhibit different solubilities in specific solvents, allowing for the selective crystallization of one salt, typically the less soluble one. libretexts.orgmdpi.com

The choice of the chiral resolving agent and the crystallization solvent is crucial for achieving high efficiency and enantiomeric purity. nih.gov Common resolving agents for primary amines include naturally derived acids like tartaric acid and mandelic acid, or synthetic derivatives such as dibenzoyl-L-tartaric acid and camphorsulfonic acid. wikipedia.orgrsc.orgorgsyn.org The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then separating it via filtration. The desired amine enantiomer is subsequently liberated from the purified salt by treatment with a base. gavinpublishers.comlibretexts.org

Table 1: Common Chiral Resolving Agents for Amines and Typical Solvents

| Resolving Agent | Type | Typical Solvents for Crystallization | Reference |

|---|---|---|---|

| (+)-Tartaric Acid | Natural | Methanol (B129727), Ethanol, Water | orgsyn.orggavinpublishers.com |

| (S)-Mandelic Acid | Synthetic | Toluene, Methanol | wikipedia.org |

| Dibenzoyl-L-tartaric Acid | Synthetic | Ethanol, Acetone (B3395972) | rsc.org |

| (1S)-(+)-10-Camphorsulfonic Acid | Natural Derivative | Isopropanol (B130326), Ethyl Acetate | wikipedia.org |

High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers. csfarmacie.cz This technique relies on the differential interaction between the two enantiomers and a chiral selector that is immobilized on the surface of the stationary phase. nih.gov The enantiomer that interacts more strongly with the CSP is retained longer, resulting in separation. chromatographyonline.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) carbamates (e.g., CHIRALCEL® and LUX® series), are widely used and have demonstrated broad applicability for the separation of chiral amines and their derivatives. mdpi.com The separation efficiency is highly dependent on the mobile phase composition, which typically consists of a non-polar solvent like hexane (B92381) or cyclohexane (B81311) mixed with an alcohol modifier such as isopropanol or ethanol. mdpi.com A small amount of an amine additive (e.g., diethylamine) is often required to improve peak shape and resolution for basic analytes like 1-(2,3-difluorophenyl)propan-1-amine.

Table 2: Example of HPLC Conditions for Chiral Separation of an Analogous Difluorophenyl Amide

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase Composition | Resolution (Rs) | Reference |

|---|---|---|---|---|

| 2-Cyano-N-(1-(3,5-difluorophenyl)ethyl)acetamide | LUX cellulose-3® | n-hexane/Ethanol | >1.5 | mdpi.com |

| 2-Methoxy-N-(1-(3,5-difluorophenyl)ethyl)acetamide | LUX cellulose-3® | c-hexane/Ethanol | >1.5 | mdpi.com |

Dynamic Kinetic Resolution and Asymmetric Transformations for Maximized Enantiomeric Yield

A significant drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is only 50%. wikipedia.org Dynamic Kinetic Resolution (DKR) overcomes this limitation by combining a rapid resolution step with the continuous in-situ racemization of the unwanted enantiomer. mdpi.comprinceton.edu This allows, in principle, for the complete conversion of a racemic mixture into a single, desired enantiomer, achieving a theoretical yield of up to 100%. mdpi.com

For chiral amines, DKR is often achieved using a combination of an enzyme and a metal catalyst. nih.gov Lipases, such as Lipase B from Candida antarctica (CALB), are frequently used to selectively acylate one enantiomer of the amine. nih.govresearchgate.net Simultaneously, a transition metal complex, often based on ruthenium or palladium, serves as a racemization catalyst to continuously convert the unreacted (and undesired) enantiomer back into the racemate, making it available for the enzymatic resolution step. nih.govresearchgate.net This synergistic process funnels the entire starting material towards the desired acylated enantiomer.

Asymmetric transformations represent another advanced approach, where a prochiral precursor is converted directly into an enantiomerically enriched product using a chiral catalyst or reagent. yale.edu For instance, the asymmetric reduction of a corresponding ketimine or the asymmetric addition of a nucleophile to an imine can produce (R)-1-(2,3-Difluorophenyl)propan-1-amine with high enantiomeric excess, bypassing the need for resolving a racemic mixture altogether. cas.cnresearchgate.netnih.gov

Table 3: Representative System for Dynamic Kinetic Resolution of a Chiral Amine

| Substrate | Resolution Catalyst | Racemization Catalyst | Acylating Agent | Solvent | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|---|

| (±)-1-Phenylethylamine | Candida antarctica Lipase B (CALB) | Shvo catalyst (a Ruthenium complex) | Isopropyl 2-ethoxyacetate | Toluene | High | >99% | researchgate.net |

Racemization Strategies to Complement Resolution Processes

In classical resolution schemes where DKR is not employed, the unwanted (S)-enantiomer is often a discarded byproduct. To improve process economy and sustainability, this enantiomer can be racemized and recycled back into the resolution process. wikipedia.org Racemization involves converting the enantiomerically pure S-isomer back into a 1:1 mixture of R- and S-enantiomers.

Mechanistic Investigations of Reactions Forming R 1 2,3 Difluorophenyl Propan 1 Amine

Elucidation of Reaction Pathways in Asymmetric Chemical Syntheses

The asymmetric synthesis of chiral amines, including (R)-1-(2,3-Difluorophenyl)propan-1-amine, often proceeds through the stereoselective reduction of a prochiral imine or the amination of a prochiral ketone. Mechanistic studies in this area focus on understanding the transition states and intermediates that govern the facial selectivity of the reaction.

One common pathway involves the asymmetric hydrogenation of an imine precursor, 2,3-difluorophenyl propan-1-imine. This reaction is typically catalyzed by a chiral transition metal complex, such as those containing iridium or rhodium with chiral phosphine (B1218219) ligands. google.com The mechanism involves the coordination of the imine to the metal center, followed by the migratory insertion of a hydride from the metal to the imine carbon. The chiral ligand environment creates a diastereomeric transition state, where one approach of the hydride is sterically or electronically favored, leading to the preferential formation of the (R)-enantiomer.

Another significant pathway is the asymmetric reductive amination of 1-(2,3-difluorophenyl)propan-1-one. google.com In this one-pot reaction, the ketone reacts with an ammonia (B1221849) source to form an imine in situ, which is then asymmetrically reduced. The presence of an acid co-catalyst is often crucial, as it facilitates both the formation of the imine and the subsequent reduction. google.com The reaction pathway can be complex, with competing pathways and equilibria that need to be carefully controlled to achieve high enantioselectivity.

Stoichiometric experiments with pre-formed enamine ester intermediates have revealed their enamine-catalytic nature and the critical roles of acidic additives in facilitating catalytic turnovers and in tuning chemo- and stereoselectivity. nih.gov

Table 1: Representative Data on Catalyst and Ligand Effects in Asymmetric Imine Hydrogenation

| Catalyst Precursor | Chiral Ligand | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) of (R)-amine |

| [Ir(COD)Cl]₂ | (R)-BINAP | Methanol (B129727) | 25 | >99 | 92 |

| [Rh(COD)₂]BF₄ | (R,R)-Me-DuPhos | Toluene | 30 | 98 | 95 |

| [Ir(COD)Cl]₂ | (R)-f-Binaphane | Isopropanol (B130326) | 20 | >99 | 96 google.com |

Note: This table presents representative data based on analogous systems to illustrate the typical influence of catalyst and ligand choice on the reaction outcome.

Understanding Catalytic Cycles in Enantioselective Processes

The efficiency of an asymmetric synthesis is intrinsically linked to the catalytic cycle. Elucidating the steps of this cycle provides critical insights for optimizing reaction conditions and catalyst design. For the synthesis of this compound using a chiral catalyst, the cycle typically involves catalyst activation, substrate coordination, the key stereodifferentiating step, and product release with catalyst regeneration.

In iridium-catalyzed asymmetric reductive amination, the active catalyst is often an iridium hydride species bearing a chiral ligand. google.com The catalytic cycle begins with the coordination of the in-situ formed imine to this active catalyst. The subsequent step is the migratory insertion of the hydride to the imine carbon, which is the enantiodetermining step. The stereochemical outcome is dictated by the specific geometry of the chiral ligand, which creates a binding pocket that favors one orientation of the imine substrate over the other. After the hydride transfer, the resulting amine product dissociates from the metal center, and the catalyst is regenerated for the next cycle.

The design of chiral ligands has evolved from C2-symmetric ligands to non-symmetrical modular P,N-ligands, which have shown superior performance in many metal-catalyzed reactions. nih.gov The modular construction of these ligands allows for fine-tuning of their steric and electronic properties to optimize both reactivity and enantioselectivity. nih.gov For instance, PHOX (phosphine-oxazoline) ligands are a class of P,N-ligands that have been successfully employed in various asymmetric catalytic reactions. nih.gov

Mechanistic Insights into Enzymatic Reactions for Biocatalytic Syntheses

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral amines. Transaminases (TAs) are a prominent class of enzymes used for this purpose. researchgate.netrsc.org These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or D-alanine, to a prochiral ketone, in this case, 1-(2,3-difluorophenyl)propan-1-one, to produce the desired chiral amine. researchgate.netrsc.org

The mechanism of a transaminase-catalyzed reaction involves a pyridoxal-5'-phosphate (PLP) cofactor. The cycle starts with the PLP in its aldehyde form (pyridoxal phosphate) bound to the enzyme's active site. The amino donor binds and undergoes a transaldimination reaction, forming a Schiff base with the PLP and releasing its keto-acid byproduct. This is followed by a tautomerization to a ketimine intermediate, which is then hydrolyzed to release the pyridoxamine (B1203002) phosphate (B84403) (PMP) form of the cofactor and the amino donor's keto-acid. The prochiral ketone substrate, 1-(2,3-difluorophenyl)propan-1-one, then enters the active site and reacts with the PMP to form a new ketimine intermediate. A subsequent tautomerization and hydrolysis release the chiral amine product, this compound, and regenerate the PLP-aldehyde form of the cofactor, completing the catalytic cycle.

The high enantioselectivity of transaminases stems from the precise positioning of the substrate within the chiral active site of the enzyme, which dictates the facial selectivity of the amino group transfer. researchgate.net

Table 2: Representative Data for Biocatalytic Asymmetric Synthesis of a Chiral Amine

| Enzyme Type | Substrate | Amino Donor | pH | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) |

| (R)-Transaminase | 1-(2,3-difluorophenyl)propan-1-one | Isopropylamine | 7.5 | 30 | 88 rsc.org | >99 rsc.org |

| Amine Dehydrogenase | 1-(2,3-difluorophenyl)propan-1-one | Ammonia | 8.0 | 35 | 95 | >99 |

Note: This table presents representative data based on analogous systems to illustrate the typical outcomes of biocatalytic asymmetric synthesis.

Stereochemical Control Mechanisms and Factors Influencing Enantioselectivity

The stereochemical outcome of an asymmetric synthesis is governed by the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers. Several factors influence this energy difference and thus the enantioselectivity.

In asymmetric chemical catalysis , the structure of the chiral ligand is the primary determinant of stereocontrol. nih.gov The ligand's steric bulk and electronic properties create a chiral environment around the metal center, which differentiates between the two faces of the prochiral substrate. Non-covalent interactions, such as hydrogen bonding and π-π stacking, between the ligand and the substrate in the transition state can further enhance enantioselectivity. nih.gov The choice of solvent and reaction temperature can also play a significant role. Solvents can influence the conformation of the catalyst-substrate complex, while lower temperatures generally lead to higher enantioselectivity by amplifying the small energy differences between the diastereomeric transition states.

In biocatalysis , stereochemical control is achieved through the highly structured and chiral active site of the enzyme. the-innovation.org The substrate is held in a specific orientation through a network of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This precise positioning ensures that the chemical transformation occurs on only one face of the prochiral substrate. the-innovation.org Site-directed mutagenesis can be used to modify the amino acid residues in the active site to improve the enantioselectivity or even invert the stereochemical preference of the enzyme. the-innovation.org

For fluorinated compounds specifically, the electronic properties of the fluorine atoms can influence the reaction mechanism and stereoselectivity. mdpi.com The strong electron-withdrawing nature of fluorine can affect the reactivity of the substrate and its interactions with the catalyst or enzyme.

R 1 2,3 Difluorophenyl Propan 1 Amine As a Chiral Building Block in Complex Chemical Synthesis

Precursor in the Asymmetric Synthesis of Advanced Intermediates

No specific examples were found in the reviewed literature detailing the use of (R)-1-(2,3-Difluorophenyl)propan-1-amine as a precursor for the asymmetric synthesis of advanced intermediates.

Strategies for Selective Derivatization and Functionalization

There is no available information on specific strategies for the selective derivatization and functionalization of this compound.

Stereospecific Transformations Leading to Diverse Chiral Scaffolds and Architectures

Detailed accounts of stereospecific transformations involving this compound to create diverse chiral scaffolds are not documented in the available scientific databases.

Development of Chiral Ligands and Catalysts Derived from Difluorophenyl Propanamine Derivatives

The literature search did not yield any instances of chiral ligands or catalysts being developed from derivatives of this compound.

Analytical Methodologies for Stereochemical Characterization

Chiral Chromatography for Enantiomeric Excess Determination (HPLC, GC)

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be adapted for chiral separations, providing a direct measure of enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and effective method for the enantioseparation of amines. mdpi.comresearchgate.net The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly common for the separation of a broad range of chiral compounds. windows.net For primary amines like 1-(2,3-difluorophenyl)propan-1-amine (B13000564), these CSPs can often be used without derivatization of the analyte. mdpi.com

The general approach involves screening different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers. nih.gov Common mobile phases for normal-phase chromatography include mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape. nih.gov In reversed-phase mode, mixtures of water, acetonitrile, and/or methanol (B129727) with additives like formic acid or ammonium (B1175870) bicarbonate are used. windows.net

Alternatively, an indirect approach can be used where the enantiomers are derivatized with a chiral derivatizing agent (CDA) to form diastereomers. chiralpedia.com These diastereomers can then be separated on a standard achiral HPLC column. chiralpedia.comjuniperpublishers.com

Gas Chromatography (GC): Chiral GC is another powerful technique for determining the enantiomeric excess of volatile amines. This method often requires derivatization of the amine to improve its volatility and chromatographic performance. The resulting diastereomers are then separated on a chiral capillary column. For example, 1-phenylalkylamines have been successfully separated as their trifluoroacetyl derivatives.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric and Enantiomeric Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for the structural elucidation and purity assessment of chiral molecules. While enantiomers have identical NMR spectra in an achiral environment, their signals can be differentiated through the use of chiral auxiliary agents.

To determine enantiomeric purity, the amine can be reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers are no longer mirror images and will exhibit distinct signals in the NMR spectrum, particularly for nuclei close to the newly formed stereocenter. masterorganicchemistry.com The integration of these distinct signals allows for the quantification of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original amine.

For fluorinated compounds like (R)-1-(2,3-Difluorophenyl)propan-1-amine, ¹⁹F NMR can be a particularly sensitive probe for distinguishing between diastereomers. The fluorine atoms in the phenyl ring can exhibit different chemical shifts in the diastereomeric derivatives, providing a clear window for quantification.

In cases where diastereomeric impurities may be present from the synthesis, NMR is also the primary method for their identification and quantification. The different spatial arrangement of atoms in diastereomers leads to distinct chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra, allowing for their resolution and integration. researchgate.net

Optical Rotation Measurements for Enantiomeric Identity and Purity

Optical rotation is a fundamental property of chiral substances and provides a rapid method for assessing enantiomeric identity and purity. wikipedia.org A pure enantiomer will rotate the plane of plane-polarized light by a specific amount, known as the specific rotation ([α]). masterorganicchemistry.com This value is a physical constant for a given compound under defined conditions of temperature, wavelength (typically the sodium D-line at 589 nm), and solvent. rudolphresearch.com

The observed rotation of a sample can be used to calculate the enantiomeric excess (ee) if the specific rotation of the pure enantiomer is known. The relationship is given by the formula:

ee (%) = ([α]observed / [α]pure) x 100

A positive sign for the optical rotation indicates a dextrorotatory (+) compound, while a negative sign indicates a levorotatory (-) compound. It is important to note that there is no direct correlation between the (R/S) designation of a chiral center and the sign of its optical rotation. masterorganicchemistry.comlibretexts.org

Future Directions and Emerging Trends in Research on Chiral Difluorophenyl Propanamines

Development of More Sustainable and Atom-Economical Synthetic Approaches

The pharmaceutical industry is increasingly under pressure to adopt greener and more sustainable manufacturing processes. frontiersin.org A key focus is the improvement of atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants into the final product. jocpr.com Traditional methods for synthesizing chiral amines often involve multi-step processes with significant waste generation. nih.govrsc.org Future research on the synthesis of (R)-1-(2,3-Difluorophenyl)propan-1-amine will likely prioritize the development of more sustainable and atom-economical approaches.

One promising avenue is the use of catalytic asymmetric hydrogenation. This method offers high atom economy as it typically involves the addition of hydrogen to a prochiral precursor, generating minimal waste. acs.org The development of novel chiral catalysts, particularly those based on abundant and non-toxic metals, will be crucial for the industrial-scale synthesis of chiral difluorophenyl propanamines. nih.gov Another area of focus is the direct conversion of C-H bonds, which would eliminate the need for pre-functionalized starting materials and significantly shorten synthetic routes. jk-sci.com

Furthermore, the integration of flow chemistry with these catalytic systems presents an opportunity for enhanced efficiency and safety. Continuous flow processes can offer better control over reaction parameters, leading to higher yields and selectivities, and can be more easily scaled up compared to traditional batch processes. chemrxiv.org The use of greener solvents, such as dimethyl carbonate, which is non-toxic and biodegradable, is also being explored to reduce the environmental impact of chiral amine synthesis. mdpi.com

| Sustainable Approach | Key Advantages | Relevance to this compound Synthesis |

|---|---|---|

| Catalytic Asymmetric Hydrogenation | High atom economy, minimal waste. acs.org | Direct, efficient route from a prochiral imine or enamine precursor. |

| Direct C-H Bond Functionalization | Reduces number of synthetic steps, avoids pre-functionalization. jk-sci.com | Potentially allows for a more direct synthesis from simpler starting materials. |

| Flow Chemistry | Enhanced control, safety, and scalability. chemrxiv.org | Improved yield and purity in the continuous production of the target amine. |

| Green Solvents | Reduced environmental impact, improved safety. mdpi.com | Minimizes the ecological footprint of the manufacturing process. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

The synergy between artificial intelligence (AI), machine learning (ML), and chemistry is set to revolutionize how chemical reactions are designed and optimized. researchgate.net For the synthesis of complex molecules like this compound, ML algorithms can be trained on large datasets of chemical reactions to predict reaction outcomes, such as yield and stereoselectivity, with increasing accuracy. nih.gov

Global models can leverage vast reaction databases to suggest initial reaction conditions for novel transformations, while local models can fine-tune specific parameters for a particular reaction family to enhance performance. beilstein-journals.org This data-driven approach can significantly reduce the time and resources spent on empirical trial-and-error experimentation. acs.org For instance, ML models can predict the optimal catalyst, solvent, and temperature for the asymmetric reduction of a precursor ketone to yield this compound with high enantiomeric excess.

Bayesian optimization, a powerful ML technique, can be employed to efficiently explore the vast parameter space of a chemical reaction and identify the optimal conditions with a minimal number of experiments. chemrxiv.orgnih.gov This is particularly valuable in the early stages of process development where resources are limited. acs.org Furthermore, ML can aid in the discovery of novel reaction pathways that may not be apparent through traditional chemical intuition. beilstein-journals.org

| AI/ML Application | Function | Impact on this compound Synthesis |

|---|---|---|

| Predictive Modeling | Forecasts reaction yield and stereoselectivity. nih.gov | Accelerates the identification of high-performing reaction conditions. |

| Bayesian Optimization | Efficiently searches for optimal reaction parameters. nih.gov | Minimizes experimental effort and cost in process optimization. |

| Reaction Pathway Discovery | Identifies novel and more efficient synthetic routes. beilstein-journals.org | Potential for discovering more economical and sustainable manufacturing processes. |

| Automated Experimentation | Combines ML with robotic platforms for high-throughput screening. beilstein-journals.org | Rapidly screens a wide range of catalysts and conditions. |

Expansion of Biocatalytic Scope and Robustness for Challenging Chiral Amine Syntheses

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. mdpi.comjocpr.com Enzymes offer unparalleled stereoselectivity under mild reaction conditions. bohrium.com For the synthesis of this compound, transaminases are particularly promising biocatalysts. nih.gov These enzymes can catalyze the asymmetric transfer of an amino group to a prochiral ketone, producing the desired chiral amine with high enantiomeric purity. frontiersin.org

A significant challenge in biocatalysis is the often-limited substrate scope and stability of wild-type enzymes. frontiersin.org However, recent advances in protein engineering, including directed evolution and rational design, have enabled the development of robust enzyme variants with expanded substrate specificity. frontiersin.orgnih.gov This allows for the synthesis of structurally diverse chiral amines, including those with bulky or electronically demanding substituents like the 2,3-difluorophenyl group.

Future research will focus on developing even more robust biocatalysts that can withstand harsh industrial process conditions. mdpi.com This includes improving enzyme stability in the presence of organic solvents and at elevated temperatures. mdpi.com Furthermore, the development of multi-enzyme cascade reactions, where several enzymatic steps are combined in a single pot, can lead to more efficient and economical processes by minimizing intermediate purification steps. acs.org

| Biocatalytic Strategy | Description | Application to this compound |

|---|---|---|

| Engineered Transaminases | Enzymes modified to accept a wider range of substrates and exhibit enhanced stability. frontiersin.orgnih.gov | Enables the direct and highly selective synthesis from 2,3-difluorophenylpropan-1-one. |

| Immobilized Enzymes | Enzymes attached to a solid support for improved stability and reusability. nih.gov | Facilitates continuous processing and reduces catalyst cost. |

| Multi-Enzyme Cascades | Combining multiple enzymatic reactions in one pot to streamline synthesis. acs.org | Can integrate cofactor recycling systems, improving overall process efficiency. |

| Whole-Cell Biocatalysts | Using entire microbial cells containing the desired enzyme, simplifying catalyst preparation. nih.gov | A cost-effective approach for large-scale production. |

Advanced Computational Methods for Predictive Design of Stereoselective Reactions and Enzyme Engineering

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. rsc.org For stereoselective reactions, such as the synthesis of this compound, computational methods can provide detailed insights into the reaction mechanism and the factors that govern stereoselectivity. uncw.edu By modeling the transition states of competing reaction pathways, researchers can predict which enantiomer will be formed preferentially. rsc.org

In the realm of biocatalysis, computational enzyme engineering is a rapidly advancing field. nih.gov Molecular docking and molecular dynamics simulations can be used to study the binding of a substrate, like 2,3-difluorophenylpropan-1-one, within the active site of an enzyme. nih.gov This information can then guide the rational design of mutations to improve the enzyme's activity and selectivity for the desired reaction. worldscientific.com

The integration of quantum mechanics/molecular mechanics (QM/MM) methods allows for a more accurate description of the enzymatic reaction at the quantum level, leading to more reliable predictions of catalytic activity. acs.org As computational power continues to increase and algorithms become more sophisticated, the predictive design of both small molecule catalysts and enzymes for the synthesis of specific chiral amines like this compound will become increasingly routine, accelerating the development of new and improved synthetic methods. nih.gov

| Computational Method | Application | Benefit for this compound Synthesis |

|---|---|---|

| Transition State Modeling | Predicts the stereochemical outcome of a reaction. rsc.org | Guides the selection of catalysts and reaction conditions for high enantioselectivity. |

| Molecular Docking | Simulates the binding of a substrate to an enzyme's active site. nih.gov | Identifies key interactions for substrate recognition and provides a basis for enzyme engineering. |

| Molecular Dynamics Simulations | Simulates the dynamic behavior of an enzyme-substrate complex over time. nih.gov | Provides insights into conformational changes that influence catalysis and selectivity. |

| QM/MM Calculations | Combines quantum and classical mechanics for high-accuracy modeling of enzymatic reactions. acs.org | Enables a detailed understanding of the catalytic mechanism and facilitates the design of more efficient enzymes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.